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Compound of Interest

Compound Name: 2-Amino-5-methylpyridine

Cat. No.: B029535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Amino-5-methylpyridine, also known as 2-amino-5-picoline, is a pivotal heterocyclic

building block in the synthesis of a variety of pharmacologically active compounds. Its unique

structural features, including the nucleophilic amino group and the pyridine ring, make it a

versatile precursor for the development of drugs targeting a range of therapeutic areas. This

technical guide provides an in-depth review of the synthesis, properties, and applications of 2-
Amino-5-methylpyridine, with a focus on its role in the development of key pharmaceutical

agents such as Zolpidem, Pirfenidone, and Avosentan.

Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of 2-Amino-5-
methylpyridine is essential for its application in drug synthesis and development. The

following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of 2-Amino-5-
methylpyridine
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Property Value Reference

CAS Number 1603-41-4 [1]

Molecular Formula C₆H₈N₂ [1]

Molecular Weight 108.14 g/mol [1]

Melting Point 76-77 °C [2]

Boiling Point 227 °C [2]

pKa 7.22 [2]

LogP 1.08 [2]

Appearance
White to light yellow crystalline

powder or flakes
[2]

Table 2: Spectroscopic Data of 2-Amino-5-
methylpyridine

Spectrum Type Key Peaks/Shifts Reference

¹H NMR (CDCl₃)

δ 7.79 (d, 1H), 7.12 (d, 1H),

6.32 (d, 1H), 4.67 (s, 2H, NH₂),

2.12 (s, 3H, CH₃)

[3]

¹³C NMR
δ 158.5, 148.0, 138.5, 122.5,

108.5, 17.0
[3]

Infrared (IR)
3444, 3335 cm⁻¹ (N-H

stretching)
[4]

Mass Spectrometry (MS) m/z 108 (M⁺), 93, 80 [1]

Synthesis of 2-Amino-5-methylpyridine
Several synthetic routes have been established for the preparation of 2-Amino-5-
methylpyridine. The choice of method often depends on the desired scale, purity, and

available starting materials.
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Chichibabin Reaction
The Chichibabin reaction is a classic method for the amination of pyridines. It involves the

reaction of a pyridine derivative with sodium amide to introduce an amino group, typically at the

2-position.

To a stirred suspension of sodium amide (1.5 mol) in an inert solvent such as xylene (400

mL) in a pressure reactor, add 3-picoline (1 mol).[5]

The reactor is purged with nitrogen and then pressurized with ammonia and nitrogen.[5]

The mixture is heated to approximately 152 °C, at which point the evolution of hydrogen gas

indicates the start of the reaction.[5]

The reaction is continued until the evolution of hydrogen gas ceases.[5]

After cooling, the reaction mixture is carefully quenched with water (150 mL).[5]

The organic layer is separated, and the aqueous layer is extracted with xylene.[5]

The combined organic extracts are distilled to yield a mixture of 2-amino-5-methylpyridine
and 2-amino-3-methylpyridine.[5] The isomers can be separated by fractional distillation.[6]

Synthesis from 3-Methylpyridine-1-oxide
An alternative route involves the reaction of 3-methylpyridine-1-oxide with a trialkylamine and

an electrophilic compound, followed by reaction with hydrogen bromide.

To a solution of 3-methyl-pyridine 1-oxide (0.092 mol) in methylene chloride (120 ml),

trimethylamine (0.377 mol) is added at -5 °C.[7]

Thionyl chloride (0.11 mol) in methylene chloride is then added dropwise while maintaining

the temperature below 0 °C.[7]

The resulting solution is stirred overnight at room temperature, and the solvent is removed in

vacuo.[7]

A 48% strength hydrogen bromide solution (35 ml) is added, and the water is distilled off.[7]
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The mixture is then heated to 210 °C, with continuous dropwise addition of 48% hydrogen

bromide solution while distilling off water.[7]

After completion of the reaction (monitored by TLC, approximately 8 hours), the mixture is

cooled and the pH is adjusted to 9 with a dilute sodium hydroxide solution.[7]

The product is extracted with ethyl acetate, and the combined organic layers are dried and

concentrated to give 2-amino-5-methylpyridine with a reported yield of 80.5%.[7]

Applications in Drug Development
2-Amino-5-methylpyridine is a crucial intermediate in the synthesis of several commercially

important drugs.

Synthesis of Zolpidem
Zolpidem is a non-benzodiazepine hypnotic agent used for the short-term treatment of

insomnia. The synthesis of Zolpidem involves the condensation of 2-amino-5-methylpyridine
with a bromo-amide derivative.

2-Amino-5-methylpyridine

Zolpidem Base

Condensation
(Acetone, reflux)

N,N-dimethyl-2-bromo-3-(4-methyl)benzoyl propionamide

Click to download full resolution via product page

Synthesis of Zolpidem from 2-Amino-5-methylpyridine.

To a stirred solution of N,N-dimethyl-2-bromo-3-(4-methyl)benzoyl propionamide in acetone,

add 2-amino-5-methylpyridine at 25-30°C.

Reflux the reaction mixture for approximately 18 hours.

After cooling to room temperature, the separated solid is filtered and washed with acetone.
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The solid is then slurried in demineralized water, and the pH is adjusted to 6.8-7.2 with a

10% sodium carbonate solution to yield Zolpidem base.

Synthesis of Pirfenidone
Pirfenidone is an anti-fibrotic and anti-inflammatory agent used for the treatment of idiopathic

pulmonary fibrosis. Its synthesis from 2-amino-5-methylpyridine involves a two-step process.

2-Amino-5-methylpyridine 5-Methyl-2(1H)-pyridinoneDiazotization Pirfenidone

Arylation
(Chlorobenzene, Cu(I) salt, base)

Click to download full resolution via product page

Synthesis of Pirfenidone from 2-Amino-5-methylpyridine.

Step 1: Synthesis of 5-methyl-2(1H)-pyridinone: 2-amino-5-methylpyridine is converted to

its diazonium salt, which is then hydrolyzed to form 5-methyl-2(1H)-pyridinone.

Step 2: Arylation: A suspension of 5-methyl-2(1H)-pyridinone and potassium carbonate in

chlorobenzene is treated with a copper(I) salt (e.g., CuI) and an organic ligand (e.g., N,N'-

dimethylethylenediamine).

The reaction mixture is refluxed for several hours.

After completion, the mixture is cooled, diluted with a solvent like dichloromethane, and the

insoluble materials are filtered off. The filtrate is then worked up to isolate Pirfenidone.

Synthesis of Avosentan
Avosentan is an endothelin receptor antagonist that has been investigated for the treatment of

diabetic nephropathy. While detailed, publicly available, step-by-step protocols for its synthesis

from 2-amino-5-methylpyridine are less common in the primary literature, the core structure

suggests a multi-step synthesis where 2-amino-5-methylpyridine serves as a key starting

material for the construction of the substituted pyrimidine ring system.

Signaling Pathways of Derived Drugs
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The therapeutic effects of drugs derived from 2-Amino-5-methylpyridine are mediated

through their interaction with specific biological pathways.

Zolpidem: GABA-A Receptor Modulation
Zolpidem exerts its hypnotic effects by acting as a positive allosteric modulator of the GABA-A

receptor, with a high affinity for the α1 subunit.[8][9] This enhances the inhibitory effects of the

neurotransmitter GABA, leading to sedation.

Zolpidem

GABA-A Receptor
(α1 subunit)

Binds to

Chloride Channel Opening

Enhances

Neuronal Hyperpolarization

Leads to

Sedation / Hypnosis

Results in
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Mechanism of action of Zolpidem.
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Pirfenidone: Anti-fibrotic and Anti-inflammatory
Pathways
Pirfenidone's mechanism of action is multifactorial, involving the downregulation of pro-fibrotic

and pro-inflammatory cytokines, most notably Transforming Growth Factor-beta (TGF-β).[10]

[11] By inhibiting TGF-β signaling, Pirfenidone reduces fibroblast proliferation and the

deposition of extracellular matrix, key processes in fibrosis.[12]
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Key anti-fibrotic mechanism of Pirfenidone.

Avosentan: Endothelin Receptor Antagonism
Avosentan functions as a selective antagonist of the endothelin A (ETA) receptor.[13][14] In

conditions like diabetic nephropathy, elevated levels of endothelin-1 contribute to

vasoconstriction, inflammation, and fibrosis in the kidneys. By blocking the ETA receptor,

Avosentan mitigates these pathological effects.[15]
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Mechanism of action of Avosentan.

Biological Activity of 2-Aminopyridine Derivatives
The 2-aminopyridine scaffold is a common feature in a variety of biologically active molecules.

The following table presents some examples of the biological activity of 2-aminopyridine

derivatives, highlighting the potential for this chemical class in drug discovery.

Table 3: Biological Activity of Selected 2-Aminopyridine
Derivatives

Derivative Target/Activity IC₅₀ Reference

2-Amino-4-

methylpyridine

Inducible Nitric Oxide

Synthase (iNOS)
6 nM (murine) [16]

Substituted 2-

aminopyridines

Antiproliferative

(Breast Cancer Cells)
1.7 nM - 91.9 nM [17]

6-(2-fluoropropyl)-4-

methylpyridin-2-amine

Inducible Nitric Oxide

Synthase (iNOS)
Potent inhibitor [18]
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Conclusion
2-Amino-5-methylpyridine is a cornerstone intermediate in the pharmaceutical industry,

enabling the synthesis of diverse and important therapeutic agents. Its well-defined chemical

properties and versatile reactivity make it an invaluable tool for medicinal chemists and process

development scientists. A comprehensive understanding of its synthesis, characterization, and

application is crucial for the continued development of novel and effective treatments for a wide

range of diseases. This guide provides a foundational resource for researchers and

professionals working in the field of drug discovery and development, summarizing key

technical information and highlighting the critical role of 2-Amino-5-methylpyridine in modern

medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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